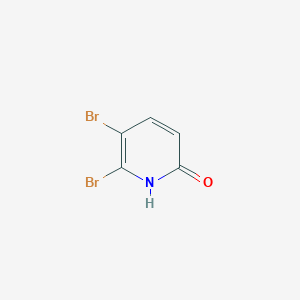

5,6-Dibromopyridin-2-OL

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. numberanalytics.combohrium.com Their six-membered heterocyclic aromatic structure, which is isoelectronic with benzene, imparts a unique combination of stability and reactivity. numberanalytics.comalgoreducation.com The presence of a nitrogen atom in the ring introduces a dipole moment and provides a site for protonation, making pyridines valuable as bases and ligands in catalysis. numberanalytics.comalgoreducation.com This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and a variety of functional materials, including conducting polymers and luminescent compounds. numberanalytics.comnih.gov The ability to functionalize the pyridine ring through various reactions allows for the fine-tuning of its electronic and steric properties, making it an indispensable scaffold in modern organic chemistry. numberanalytics.com

The applications of pyridine derivatives are diverse and impactful. In the pharmaceutical industry, the pyridine nucleus is a common feature in numerous drugs, including antihistamines and anticancer agents. numberanalytics.comglobalresearchonline.net In materials science, pyridine-based compounds are integral to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org The inherent properties of the pyridine ring, such as its ability to engage in hydrogen bonding and its general stability, contribute to the favorable characteristics of the final products. eurekaselect.com

The Role of Halogenation in Modulating Pyridinol Reactivity and Properties

Halogenation is a powerful tool for modifying the chemical and physical properties of organic molecules. acs.org In the context of pyridinols, the introduction of halogen atoms, particularly bromine, significantly alters their reactivity and potential applications. The electron-withdrawing nature of halogens deactivates the pyridine ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.govuoanbar.edu.iq However, this same property enhances the ring's susceptibility to nucleophilic attack, opening up diverse synthetic pathways. uoanbar.edu.iq

The position of the halogen substituents on the pyridine ring is crucial in determining the molecule's reactivity. For instance, halogenation at the 2- and 6-positions can facilitate reactions such as Suzuki cross-coupling, allowing for the introduction of various aryl groups. diva-portal.org The presence of a hydroxyl group, as in pyridinols, further influences the electronic landscape of the molecule. The dibromo substitution pattern in 5,6-Dibromopyridin-2-OL, adjacent to the hydroxyl group, creates a unique electronic environment that enhances its utility as a synthetic intermediate.

Research Imperatives and Strategic Focus for this compound

The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The two bromine atoms provide multiple reaction sites for further functionalization. For example, they can be selectively replaced through various cross-coupling reactions, enabling the construction of intricate molecular architectures. The hydroxyl group can also be modified, adding another layer of synthetic versatility.

Current research on this compound is driven by the need for novel building blocks in drug discovery and materials science. Its potential as a precursor for kinase inhibitors and other biologically active compounds is an area of active investigation. Furthermore, the unique electronic properties imparted by the two bromine atoms and the hydroxyl group make it a candidate for incorporation into new functional materials with tailored optical and electronic characteristics. The development of efficient and selective synthetic methods for this compound and its derivatives is a key focus, aiming to unlock its full potential in various scientific and technological fields.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKJYPOAUOWZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309337 | |

| Record name | 5,6-Dibromo-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-05-4 | |

| Record name | 5,6-Dibromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Chemistry of 5,6 Dibromopyridin 2 Ol Analogues

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms in 5,6-dibromopyridin-2-ol and its analogues are susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide range of functional groups.

Mechanistic Insights into Aromatic Nucleophilic Substitutions

Aromatic nucleophilic substitution (SNA_r) is a key reaction for functionalizing aryl halides. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNA_r reactions on aromatic rings proceed through different mechanisms due to the electronic nature and steric environment of the aromatic system. The most common pathway is the addition-elimination mechanism . This mechanism is particularly relevant for aryl halides that are activated by electron-withdrawing groups positioned ortho or para to the leaving group. The process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups helps to delocalize the negative charge, stabilizing this intermediate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Other mechanisms for aromatic nucleophilic substitution include the benzyne (or aryne) mechanism , which involves an elimination-addition sequence and is relevant for unactivated aryl halides under strong basic conditions, and the aromatic SN1 mechanism , which is rare and primarily occurs with diazonium salts via an aryl cation intermediate. For dihalopyridines like this compound, the addition-elimination mechanism is generally the most pertinent. The pyridine (B92270) nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Influence of the Hydroxyl Group on Halogen Displacement

In its neutral form, the hydroxyl group can donate electron density to the ring, which would typically deactivate the ring towards nucleophilic attack. However, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species. This strongly electron-donating group would further deactivate the ring towards standard SNA_r reactions.

Cross-Coupling Reactions and Derivative Synthesis

The presence of two bromine atoms on the pyridine ring makes this compound and its analogues excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.

Palladium-Catalyzed Coupling Reactions (Suzuki, Stille, and Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and dihalopyridines are common substrates for these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl compounds. For analogues of this compound, sequential or selective Suzuki couplings can be achieved, allowing for the stepwise introduction of different aryl or vinyl groups at the brominated positions. The choice of catalyst, base, and reaction conditions can influence the regioselectivity of the coupling.

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. This reaction is effective for creating C-C bonds with various organic groups, including aryl, vinyl, and acyl moieties. Like the Suzuki reaction, the Stille coupling can be applied to dihalopyridines to introduce new carbon frameworks.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. The Sonogashira coupling is a highly reliable method for the synthesis of substituted alkynes. For this compound analogues, this reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions.

Oxidative and Reductive Transformations

The chemical reactivity of pyridinols, including this compound and its analogs, can be harnessed through various oxidative and reductive transformations. These reactions are pivotal in the synthesis of complex molecules and functionalized heterocyclic systems. Biocatalytic methods and transition-metal-mediated reactions represent two powerful strategies for achieving these transformations with high selectivity and efficiency.

Biocatalytic Oxyfunctionalization of Pyridinols

Biocatalysis has emerged as a compelling green alternative for the synthesis of hydroxylated pyridines, offering high regioselectivity under mild reaction conditions. The use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, has demonstrated significant potential in the oxyfunctionalization of pyridin-2-ol derivatives. researchgate.netdntb.gov.ua These microorganisms can utilize pyridin-2-ol as a sole source of carbon and energy, indicating the presence of enzymatic machinery capable of modifying the pyridine ring. dntb.gov.ua

The hydroxylation of the pyridine nucleus is a key transformation, and whole cells of Burkholderia sp. MAK1 have been shown to effectively convert various pyridin-2-ones and pyridin-2-amines into their 5-hydroxy derivatives. researchgate.net This regioselectivity is a significant advantage over many chemical methods, which can be less efficient or require complex protecting group strategies. researchgate.net The versatility of this biocatalytic system has been explored with a wide range of substituted pyridines. For instance, studies have shown that 2-hydroxypyridines substituted at the third position can undergo biotransformation, although the success of the reaction is dependent on the nature of the substituent. researchgate.net

The general applicability of Burkholderia sp. MAK1 extends to the oxidation of 73 out of 110 tested aromatic compounds, primarily pyridines, pyrimidines, and pyrazines, into their hydroxylated forms. vu.lt This broad substrate scope underscores the potential of this biocatalyst for generating a diverse library of pyridinol derivatives. The bioconversion process typically involves the use of 2-hydroxypyridine-induced cells suspended in a buffer supplemented with glucose and the substrate. researchgate.net

While direct biocatalytic oxyfunctionalization of this compound has not been explicitly detailed in the reviewed literature, the established reactivity of other substituted 2-hydroxypyridines suggests its potential as a substrate for such transformations. The electronic and steric properties of the bromine substituents would likely influence the rate and regioselectivity of the enzymatic hydroxylation.

Table 1: Substrate Scope of Burkholderia sp. MAK1 in the Oxyfunctionalization of Pyridine Derivatives

| Substrate Class | Transformation | Product Class | Reference |

| Pyridin-2-ones | 5-Hydroxylation | 5-Hydroxy-pyridin-2-ones | researchgate.netdntb.gov.ua |

| Pyridin-2-amines | 5-Hydroxylation | 5-Hydroxy-pyridin-2-amines | researchgate.net |

| Methylpyridines | N-Oxidation | Pyridine-N-oxides | dntb.gov.ua |

| Methylated Pyrazines | N-Oxidation | Pyrazine-N-oxides | dntb.gov.ua |

Ruthenium-Mediated Domino Reactions in Pyridone Formation

Ruthenium catalysis offers a powerful tool for the construction and functionalization of the 2-pyridone scaffold, a core structure in numerous biologically active compounds. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for their efficiency and atom economy. Ruthenium(II) complexes, in particular, have been instrumental in mediating such transformations. mdpi.com

A notable example is the synthesis of heteroarylated 2-pyridones from 2-bromopyridines. mdpi.comuni-lj.si This process involves a ruthenium(II)-catalyzed domino sequence that facilitates C-O, C-N, and C-C bond formations. mdpi.com The reaction of a 2-bromopyridine (B144113) with a ruthenium catalyst can lead to the formation of complex pyridone structures. A proposed mechanism involves the initial formation of a Ru(IV) intermediate via oxidative addition of the 2-bromopyridine to the ruthenium center. This is followed by reductive elimination to generate an N-pyridylpyridone, which then undergoes further C-H bond functionalization at the C-6 position. mdpi.com

The versatility of this methodology allows for the synthesis of poly-heteroarylated 2-pyridones from unsubstituted 2-bromopyridine. uni-lj.si This highlights the potential for complex molecule synthesis from simple starting materials. The reaction conditions typically involve a ruthenium(II) catalyst, a phosphine (B1218219) ligand, and a base.

Furthermore, ruthenium catalysts have been employed in the oxidative annulation of alkynes with acrylamides to produce a variety of 2-pyridones. acs.org This transformation demonstrates excellent chemo- and regioselectivity, accommodating a wide range of electron-rich and electron-deficient acrylamides, as well as various substituted alkynes. acs.org The mechanism is thought to proceed through an initial intermolecular carboruthenation of the alkyne, followed by an intramolecular C-N bond formation. acs.org

While the direct application of these specific ruthenium-mediated domino reactions to this compound is not explicitly documented, the reactivity of the 2-bromopyridine core in these transformations provides a strong indication of the potential for analogous reactivity. The presence of two bromine atoms on the pyridone ring of this compound could offer multiple sites for oxidative addition or other ruthenium-mediated C-H activation and cross-coupling reactions, potentially leading to novel and complex molecular architectures.

Table 2: Examples of Ruthenium-Catalyzed Reactions for Pyridone Synthesis

| Starting Materials | Catalyst System | Product Type | Key Transformations | Reference |

| 2-Bromopyridines | Ru(II) complex | Heteroarylated 2-pyridones | C-O/C-N/C-C bond formation | mdpi.comuni-lj.si |

| Acrylamides and Alkynes | Ru(II) complex with Cu(OAc)₂ oxidant | Substituted 2-pyridones | C-H/N-H bond functionalization, Oxidative annulation | acs.org |

Coordination Chemistry and Catalytic Applications of Pyridinol Ligands

2-Pyridonates as Versatile Ligand Platforms in Transition Metal Chemistry

The deprotonated form of 2-hydroxypyridines, the 2-pyridonates, are highly versatile ligands in transition metal chemistry. researchgate.netchemistryviews.orglookchem.comrsc.org Their ability to stabilize various metal centers and actively participate in catalytic transformations has led to their widespread use. The electronic properties of the pyridonate ligand can be readily tuned by introducing substituents on the pyridine (B92270) ring. In the case of 5,6-Dibromopyridin-2-ol, the two electron-withdrawing bromine atoms are expected to decrease the electron-donating ability of the pyridonate ligand compared to its non-brominated counterpart. This electronic modification can have a profound impact on the reactivity and stability of the resulting metal complexes.

Binding Modes (κ²-N,O, κ¹-N) and Coordination Geometries

2-Pyridonate ligands exhibit a variety of coordination modes, the most common being the chelating κ²-N,O and the monodentate κ¹-N binding modes. researchgate.net The κ²-N,O mode involves coordination through both the nitrogen and the oxygen atoms, forming a stable five-membered ring with the metal center. cardiff.ac.uk In the κ¹-N mode, the ligand binds solely through the pyridine nitrogen. The interconversion between these binding modes, a property known as hemilability, can be crucial for generating vacant coordination sites during a catalytic cycle. researchgate.netresearchgate.net

The choice of binding mode is influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the steric and electronic properties of the pyridonate ligand itself. For 5,6-dibromo-2-pyridonate, the steric bulk of the bromine atom at the 6-position might influence the preference for a particular binding mode.

Below is a table summarizing typical bond lengths for different coordination modes of 2-pyridonate ligands, which can serve as a reference for what might be expected for complexes of this compound.

| Coordination Mode | Metal | C-O Bond Length (Å) | C-N Bond Length (Å) | Source |

| κ²-N,O | Rh(I) | 1.297(3) | 1.375(3) | cardiff.ac.uk |

| κ¹-N | Ru(II) | 1.27 | 1.36 | researchgate.net |

| Bridging μ-N,O | Ir(III) | - | - | researchgate.net |

This table presents representative data for 2-pyridonate complexes and is intended to provide a general understanding of the structural parameters.

Metal-Ligand Cooperativity in Catalytic Cycles

A key feature of 2-pyridonate ligands is their ability to engage in metal-ligand cooperativity (MLC). researchgate.netresearchgate.net This involves the ligand actively participating in bond activation and formation steps of a catalytic cycle, rather than just acting as a spectator. The 2-hydroxypyridine (B17775)/2-pyridonate tautomerism is central to this cooperativity. nih.gov The pyridonate oxygen can act as a Brønsted base, accepting a proton from a substrate, while the metal center interacts with another part of the substrate. This bifunctional activation is particularly important in hydrogenation and dehydrogenation reactions. researchgate.netresearchgate.net

The acidity of the 2-hydroxypyridine proton (pKa) is a critical parameter in MLC. The electron-withdrawing bromine atoms in this compound are expected to lower the pKa of the hydroxyl group, making it a stronger acid and the corresponding pyridonate a weaker base. This could influence the thermodynamics and kinetics of proton transfer steps in a catalytic cycle.

Applications in Hydrogenation and Dehydrogenation Catalysis

Complexes featuring 2-pyridonate ligands have proven to be highly effective catalysts for both hydrogenation and dehydrogenation reactions. rsc.orglibretexts.orgnih.gov The ability of the ligand to participate in proton and hydride transfer steps is a key reason for their success in these transformations.

Hydrogen Borrowing Chemistry and Alpha-Alkylation Reactions

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic strategy that utilizes alcohols as alkylating agents. chemistryviews.orgcardiff.ac.uknih.govcardiff.ac.ukcsic.es This process involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate, which then participates in a C-C bond-forming reaction, followed by the return of the hydrogen to the newly formed molecule. chemistryviews.org

Catalysts based on iridium and ruthenium with 2-pyridonate ligands have shown excellent activity in hydrogen borrowing reactions, particularly in the α-alkylation of ketones with alcohols. lu.seorganic-chemistry.orgresearchgate.netyoutube.com The catalytic cycle typically involves:

Dehydrogenation of the primary alcohol to an aldehyde, mediated by the metal-ligand cooperative action of the pyridonate complex.

Aldol condensation of the in-situ generated aldehyde with a ketone.

Hydrogenation of the resulting enone by the metal hydride species to afford the α-alkylated ketone.

The electronic properties of the 2-pyridonate ligand can influence the efficiency of each of these steps. A less basic pyridonate, such as the one derived from this compound, might affect the rate of the initial dehydrogenation step.

Biomimetic Catalysis (e.g., [Fe]-Hydrogenase Analogs)

The active site of [Fe]-hydrogenase, an enzyme that catalyzes the reversible hydrogenation of protons to dihydrogen, features an iron center coordinated to a unique pyridinol-containing ligand. researchgate.netcsic.esepfl.chcore.ac.uknih.govdb-thueringen.de This has inspired the synthesis of numerous biomimetic model complexes using 2-pyridonate and related ligands to understand the mechanism of the enzyme and to develop new hydrogenation catalysts. epfl.chnih.govdb-thueringen.de

These model complexes aim to replicate the structural and functional aspects of the enzyme's active site. epfl.chnih.gov Research has shown that the 2-hydroxy group of the pyridinol ligand plays a crucial role in the heterolytic cleavage of dihydrogen. epfl.ch The development of functional mimics using substituted pyridinols, including potentially halogenated derivatives, could provide further insights into the electronic effects on catalyst performance.

Catalysis for Small Molecule Activation (e.g., CO₂ Reduction)

The activation and conversion of small, abundant molecules like carbon dioxide (CO₂) into valuable chemicals is a major goal in sustainable chemistry. Transition metal complexes with 2-pyridonate ligands have emerged as promising catalysts for CO₂ reduction. olemiss.edunsf.govrsc.orgmdpi.comucsd.edu

In these systems, the 2-pyridonate ligand can play multiple roles. Its basic oxygen atom can interact with CO₂, facilitating its coordination to the metal center. Furthermore, the proton-responsive nature of the ligand can be involved in the protonolysis steps required for the conversion of CO₂ to products like formate (B1220265) or methanol. For instance, a nickel complex with a pyridinol-derived pincer ligand has been shown to be active in the photocatalytic reduction of CO₂, with the protonation state of the pyridinol being crucial for switching the catalytic activity on and off. olemiss.edu The electronic modifications imparted by the bromine substituents in this compound could potentially be exploited to fine-tune the catalyst's activity and selectivity in CO₂ reduction reactions.

Ruthenium and Iridium Pyridinol Complexes

While specific research on the coordination of this compound with ruthenium and iridium is not extensively documented in publicly available literature, the broader class of pyridinol ligands has been shown to form stable and catalytically active complexes with these metals. These complexes are of particular interest in transfer hydrogenation reactions, a critical process in organic synthesis.

For instance, studies on half-sandwich ruthenium(II) and iridium(III) complexes containing 2-pyridinol ligands have demonstrated their efficacy as catalysts. The pyridinol ligand typically coordinates to the metal center in a bidentate fashion through the nitrogen and oxygen atoms, forming a stable chelate ring that influences the electronic and steric environment of the metal. This coordination is crucial for the catalytic cycle, which often involves the transfer of a hydride from a hydrogen donor (like isopropanol (B130326) or formic acid) to an unsaturated substrate (such as a ketone or imine).

The electronic nature of the pyridinol ligand can be modulated by introducing substituents on the pyridine ring. While data on dibromo-substituted pyridinols in this specific context is scarce, it can be inferred that the electron-withdrawing nature of bromine atoms would impact the electron density at the metal center, thereby influencing the catalytic activity.

A summary of representative pyridinol complexes and their catalytic applications is presented below:

| Metal Center | Ligand Type | Substrate | Product | Catalytic Activity |

| Ruthenium(II) | 2-Pyridinol | Ketones | Alcohols | High efficiency in transfer hydrogenation. |

| Iridium(III) | 2-Pyridinol | Imines | Amines | Effective for reductive amination. |

Role of N-Heterocyclic Carbene (NHC) Hybrid Ligands

The development of hybrid ligands that combine a pyridinol moiety with an N-heterocyclic carbene (NHC) has opened new avenues in catalysis. NHCs are powerful sigma-donating ligands that form strong bonds with metal centers, enhancing the stability and activity of the resulting complexes. When integrated with a pyridinol scaffold, the resulting (NHC)-pyridinol ligand offers a versatile coordination environment.

Ruthenium and iridium complexes featuring these hybrid ligands have been synthesized and investigated for their catalytic potential. For example, ruthenium(II) complexes bearing a pyridinyl-functionalized NHC ligand have shown remarkable activity in the transfer hydrogenation of ketones. In these systems, the NHC part provides a robust anchor to the metal, while the pyridinol fragment can participate in the catalytic cycle, potentially through protonolysis of its hydroxyl group.

These hybrid ligands offer several advantages:

Enhanced Stability: The strong Ru-C(NHC) bond leads to highly stable catalysts.

Modularity: The electronic and steric properties of both the NHC and pyridinol components can be independently tuned.

Cooperative Effects: The pyridinol hydroxyl group can act as a proton shuttle, facilitating the catalytic turnover.

Development of Chiral Pyridinol-Based Ligands

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The pyridinol framework provides a valuable scaffold for the design of new chiral ligands.

Stereoselective Synthesis of Chiral Pyridinol Derivatives

The creation of chiral pyridinol derivatives often involves the introduction of stereogenic centers either on the pyridine ring itself or on a substituent attached to it. While the stereoselective synthesis of chiral derivatives of this compound is not widely reported, general strategies for related structures can be considered.

One common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Another strategy is to start from a chiral precursor that already contains the desired stereochemistry. For instance, a chiral amine can be used to construct the pyridine ring, thereby embedding chirality into the ligand backbone.

Recent advancements have focused on the development of pyridinol-based ligands with planar or axial chirality. These ligands have shown promise in a variety of asymmetric transformations.

Gold(III) Complexes in Enantioselective Catalysis

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes, allenes, and alkenes. While gold(I) complexes have been more extensively studied, the potential of gold(III) in catalysis is increasingly being recognized. Chiral pyridinol-based ligands are being explored for their ability to induce enantioselectivity in gold-catalyzed reactions.

Although specific examples of gold(III) complexes with chiral derivatives of this compound in enantioselective catalysis are not prominent in the literature, the underlying principles can be illustrated with related systems. A chiral pyridinol ligand can coordinate to a gold(III) center, creating a chiral environment that directs the approach of a substrate. This can lead to the preferential formation of one enantiomer of the product.

An example of a reaction where such a complex could be beneficial is the enantioselective hydroamination or hydration of alkynes. The gold(III) center would activate the alkyne towards nucleophilic attack, and the chiral ligand would control the stereochemical outcome of the reaction.

The table below summarizes the potential application of chiral pyridinol ligands in gold-catalyzed reactions:

| Metal Center | Ligand Type | Reaction Type | Potential Outcome |

| Gold(III) | Chiral Pyridinol | Enantioselective Hydroamination | Formation of chiral amines |

| Gold(III) | Chiral Pyridinol | Enantioselective Hydration | Synthesis of chiral ketones |

Further research in this area is expected to lead to the development of novel and highly efficient gold-based catalysts for asymmetric synthesis.

Supramolecular Chemistry and Advanced Materials Science Incorporating Dibromopyridinols

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a pivotal role in determining the three-dimensional structure of molecules in the solid state. monash.edumdpi.com These interactions are crucial in the formation of predictable and stable crystalline architectures.

The presence of both halogen atoms and hydroxyl groups on a pyridine (B92270) ring introduces a competitive environment for the formation of intermolecular interactions. The crystal packing of halogenated compounds is often governed by a balance between halogen-halogen (X···X) and halogen-hydrogen (X···H) contacts. nih.gov The relative strength of these interactions depends on the electronegativity and polarizability of the halogen atom. nih.gov For example, in 2-halo-3-hydroxypyridines, strong N···H−O hydrogen bonds can form antiparallel chains, while weaker interhalogen interactions can direct a polar alignment in the solid state. researchgate.net This interplay is crucial for designing noncentrosymmetric crystal structures, which are important for materials with nonlinear optical properties. researchgate.net The ability of iodine to form significant halogen bonds often leads to its dominance in directing the crystal packing of bromo- and iodo-substituted metallocenes. nih.gov

Non-Covalent Interactions and Self-Assembly

Non-covalent interactions are the driving force behind molecular self-assembly, leading to the formation of well-defined supramolecular structures. beilstein-journals.orgencyclopedia.pubmonash.edu These interactions, although individually weak, collectively dictate the structure and properties of the resulting assembly.

Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions play a significant role in stabilizing crystal structures. These include C-H···O, N-H···O, C-H···π, and N-O···π interactions. acs.orgresearchgate.netsemanticscholar.org For example, in certain acyl thiourea (B124793) derivatives, C-H···O bonds contribute to the formation of chain structures, while C-H···π and C-O···π interactions provide further stabilization. acs.org The crystal packing of η3-allyl-Pd(II) complexes of pyridylmethyl-coumarin esters is stabilized by a combination of C–H–O/N hydrogen bonds, π–π, and C–H–π interactions. semanticscholar.org The existence of C-H···π interactions between organic groups in bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate contributes to the stability of its crystal structure. mdpi.com The study of these weak interactions is essential for a complete understanding of the forces governing crystal packing.

To visualize and quantify these diverse intermolecular interactions, advanced computational techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. acs.orgresearchgate.netmdpi.com

Hirshfeld Surface Analysis provides a graphical representation of intermolecular contacts in a crystal. acs.orgmdpi.comnih.govresearchgate.net By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close contact and the specific atoms involved in interactions. mdpi.comresearchgate.net For example, in a derivative of 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, Hirshfeld analysis revealed that H⋯H, Br⋯H, C⋯H, and O⋯H contacts were the major contributors to the crystal packing. nih.gov This analysis allows for a detailed understanding of the nature and relative importance of different intermolecular interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to characterize the nature of chemical bonds, including weak non-covalent interactions. researchgate.netunizar.es By identifying bond critical points (BCPs) and analyzing topological parameters like electron density (ρ(r)) and its Laplacian (∇²ρ(r)), QTAIM can distinguish between covalent bonds and weaker interactions like hydrogen bonds and van der Waals forces. researchgate.net This method has been used to study the intra- and intermolecular C–H…O and N–H…O hydrogen bonds in various pyridine derivatives. researchgate.net

Table 1: Key Non-Covalent Interactions and Their Characteristics

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. sciepub.com | 1-5 encyclopedia.pub |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govmdpi.com | 1-5 |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | 1-3 |

| C-H···π Interaction | A weak molecular force in which a C-H bond acts as a weak acid and interacts with the π-electron system of an aromatic ring. researchgate.net | 0.5-2 |

Pyridinol Derivatives as Building Blocks for Supramolecular Frameworks

The specific substitution patterns and functional groups present in pyridinol derivatives make them valuable building blocks for the construction of larger, more complex supramolecular frameworks. lookchem.comnih.gov The ability to form directional and predictable interactions, such as hydrogen bonds and halogen bonds, allows for the rational design of extended structures with desired topologies and properties. nih.goviucr.org For example, 2,6-dibromopyridine (B144722) can act as a tridentate chelating ligand in the formation of metal complexes, which can then self-assemble into larger architectures. lookchem.com The use of pyridinol derivatives in the synthesis of metal-organic frameworks (MOFs) allows for the creation of porous materials with applications in gas storage, separation, and catalysis. d-nb.inforsc.org The combination of the pyridinol scaffold with other functional groups can lead to the development of novel materials with tailored properties for a wide range of applications.

Ionic- and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While pyridyl-containing molecules and other halogenated organic compounds are utilized as linkers in the synthesis of MOFs, a specific examination of the literature did not reveal instances of "5,6-Dibromopyridin-2-ol" being employed as a primary building block for creating ionic or metal-organic frameworks. The synthesis of MOFs often involves bifunctional or multifunctional ligands to create extended porous networks, and the specific reactivity and geometry of "this compound" may not be as widely explored for this purpose as other pyridine-dicarboxylic acids or amino-functionalized pyridines.

Role in Molecular Sensing and Switches

Molecular sensors and switches are molecules designed to respond to specific stimuli, such as the presence of an analyte or a change in environmental conditions, by producing a detectable signal. This response often involves a change in the molecule's photophysical or electrochemical properties. Although halogenated pyridinols and related heterocyclic compounds have been investigated for their potential in supramolecular chemistry and as components of functional materials, there is no specific information available from the conducted research on the application of "this compound" in the development of molecular sensors or switches. The design of such systems often relies on specific host-guest interactions or conformational changes that have not been documented for this particular compound in the context of sensing or switching functionalities.

Further research may be required to explore the potential of "this compound" in these advanced applications.

Advanced Spectroscopic and Structural Characterization of 5,6 Dibromopyridin 2 Ol Derivatives

Vibrational Spectroscopy (IR, Raman, SERS)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for identifying functional groups and probing the molecular structure of 5,6-dibromopyridin-2-ol derivatives. These techniques measure the vibrational energies of molecules, which are unique and act as a molecular "fingerprint".

Identification of Functional Groups and Molecular Fingerprints

Infrared and Raman spectroscopy are fundamental in identifying the key functional groups within the this compound scaffold. The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. The exact position and shape of this band can provide insights into hydrogen bonding interactions in the solid state or in solution. The C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected to appear in the 1400-1650 cm⁻¹ region of both IR and Raman spectra. The carbon-bromine (C-Br) stretching vibrations are typically observed at lower frequencies, generally in the 500-700 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile due to their different selection rules. While IR spectroscopy detects vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that lead to a change in the polarizability of the molecule. This complementarity is crucial for a thorough structural assignment. For instance, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3500 | IR |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=C, C=N (ring) | Stretching | 1400 - 1650 | IR, Raman |

| C-O | Stretching | 1200 - 1300 | IR, Raman |

| C-Br | Stretching | 500 - 700 | IR, Raman |

Note: The exact positions of the peaks can be influenced by the physical state of the sample, solvent, and intermolecular interactions.

The "fingerprint region" of the vibrational spectrum, typically below 1500 cm⁻¹, contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, allowing for definitive identification when compared with a reference spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules onto metal surfaces, such as silver or gold nanoparticles. researchgate.netleibniz-ipht.de For this compound, SERS can provide valuable information about its orientation and interaction with the metal substrate. nih.govresearchgate.net

When adsorbed onto a SERS-active surface, the Raman signal of the molecule can be enhanced by several orders of magnitude. rsc.org The enhancement is strongly dependent on the proximity and orientation of the molecule's functional groups to the metal surface. By analyzing the enhancement of specific vibrational modes, the adsorption geometry can be inferred. For instance, if the pyridine ring adsorbs parallel to the surface, the ring breathing modes are expected to be significantly enhanced. Conversely, if the molecule adsorbs perpendicularly, vibrations associated with functional groups interacting directly with the surface, such as the nitrogen lone pair or the hydroxyl group, will show greater enhancement. ifmo.ru The study of pyridine and its derivatives on silver nanoparticles has been a cornerstone in understanding SERS phenomena. researchgate.netleibniz-ipht.de

Fermi-Resonance Splitting Effects in Solid-State Spectra

In the solid-state vibrational spectra of this compound derivatives, Fermi resonance can lead to the splitting of certain vibrational bands. nih.govmdpi.com Fermi resonance is a quantum mechanical phenomenon that occurs when a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry. nih.gov This interaction results in a shift of the two coupled bands away from each other and an intensity redistribution, where the weaker band "borrows" intensity from the stronger one.

For example, a C-H stretching vibration in the pyridine ring could potentially interact with an overtone of a C-H in-plane bending vibration. This would manifest as a doublet in the spectrum where a single C-H stretching peak would be expected. The observation and analysis of Fermi resonance can provide deeper insights into the vibrational potential energy surface of the molecule. nih.gov Studies on other halogenated pyridine derivatives have demonstrated the occurrence of such resonance effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the three-dimensional structure.

Elucidation of Molecular Structure and Regiochemistry

¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure and regiochemistry of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are highly informative. For a 5,6-dibromo substituted pyridin-2-ol, one would expect to see two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. The coupling constant between these two protons would be characteristic of vicinal coupling in an aromatic system.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the bromine and oxygen substituents. The carbons directly attached to the bromine atoms (C5 and C6) would be expected to resonate at a lower field compared to unsubstituted pyridine, though the "heavy atom effect" of bromine can sometimes lead to shielding. huji.ac.il The carbon bearing the hydroxyl group (C2) would also show a characteristic downfield shift. For comparison, the NMR data for a closely related compound, 3,5-dibromo-2-hydroxypyridine, is available in chemical databases. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 7.5 (d) | - |

| H4 | 7.5 - 8.0 (d) | - |

| C2 | - | 155 - 165 |

| C3 | - | 110 - 120 |

| C4 | - | 140 - 150 |

| C5 | - | 105 - 115 |

| C6 | - | 130 - 140 |

Note: These are predicted ranges based on data from similar compounds and general substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Variable Temperature NMR for Conformational Studies

The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridin-2-one form. Furthermore, rotation around single bonds, such as the C-O bond, can lead to different conformational isomers. rsc.org Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.gov

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Crystal Structure Determination

No published single crystal X-ray diffraction data for this compound is currently available in the major crystallographic databases. Such a study would be essential to determine its crystal system, space group, and precise unit cell dimensions, providing unequivocal proof of its three-dimensional structure.

Analysis of Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding from the bromine substituents, remains purely speculative. The packing arrangement of molecules in the solid state, which dictates physical properties like melting point and solubility, is also unknown.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition with high precision, has not been reported in the searched scientific literature. This technique is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds.

Further experimental research is evidently required to elucidate the structural and spectroscopic characteristics of this compound.

Derivatization Strategies and Functionalization of 5,6 Dibromopyridin 2 Ol

Selective Modification of Bromine Atoms

The differential reactivity of the two bromine atoms in 5,6-dibromopyridin-2-ol allows for selective functionalization, a crucial aspect in the synthesis of complex molecules.

Sequential Cross-Coupling Reactions

The distinct electronic environments of the bromine atoms at the 5- and 6-positions of the pyridine (B92270) ring enable sequential cross-coupling reactions. This stepwise approach allows for the introduction of different substituents at each position, providing a powerful tool for creating unsymmetrical disubstituted pyridines. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are commonly employed for this purpose. nih.govacs.org The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product. nih.gov

For instance, the bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 5-position. This difference in reactivity can be exploited to first introduce a substituent at the 6-position, followed by a second cross-coupling reaction at the 5-position with a different coupling partner. This sequential strategy has been successfully used to synthesize a variety of 2,5,6-trisubstituted pyridines with diverse functionalities. acs.org

Chemo- and Regioselective Transformations

Beyond sequential cross-coupling, other chemo- and regioselective transformations can be employed to selectively modify the bromine atoms. The choice of catalyst, ligands, and reaction conditions plays a critical role in directing the reaction to a specific bromine atom. uni-muenchen.de For example, copper-catalyzed C-N bond-forming reactions have been developed for the selective amination of 2,6-dibromopyridine (B144722), which can be adapted for this compound. researchgate.net These methods often exhibit high selectivity for one bromine position over the other, enabling the synthesis of monosubstituted bromo-pyridines that are otherwise difficult to prepare. researchgate.net

The ability to achieve high regioselectivity is crucial for the efficient synthesis of target molecules, minimizing the formation of undesired isomers and simplifying purification processes. uni-muenchen.de Research in this area continues to explore new catalytic systems and reaction conditions to enhance the selectivity and expand the scope of these transformations. acs.org

Functionalization at the Hydroxyl Group

The hydroxyl group at the 2-position of this compound provides another key site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification reactions to produce the corresponding ethers and esters. Etherification is typically achieved by reacting the pyridinol with an alkyl halide or sulfonate in the presence of a base. ambeed.comgoogle.com This reaction introduces an alkoxy group, which can modify the steric and electronic properties of the molecule.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid, acid chloride, or acid anhydride. ambeed.combyjus.com This process is often catalyzed by an acid or a coupling agent. byjus.commedcraveonline.com The resulting esters can serve as prodrugs or as intermediates for further transformations. Both etherification and esterification are fundamental reactions in organic synthesis that expand the chemical space accessible from this compound. research-solution.comlibretexts.orgresearchgate.net

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base | Alkoxy-5,6-dibromopyridine |

| Esterification | Carboxylic acid/anhydride, Acid catalyst | 5,6-Dibromopyridin-2-yl ester |

Formation of Pyridone Tautomers and N-Substituted Derivatives

This compound exists in tautomeric equilibrium with its corresponding pyridone form, 5,6-dibromo-1H-pyridin-2-one. wikipedia.orgstackexchange.com In the solid state and in polar solvents, the pyridone tautomer is generally favored. wikipedia.orgstackexchange.comwayne.edu This tautomerism is a critical feature, as the pyridone form presents a nitrogen atom that can be functionalized. nih.govresearchgate.net

The nitrogen atom of the pyridone tautomer can be alkylated or arylated to form N-substituted derivatives. researchgate.net These reactions are typically carried out using alkyl halides or aryl boronic acids under appropriate catalytic conditions. The ability to introduce substituents at the nitrogen atom further enhances the structural diversity of derivatives that can be synthesized from this compound. researchgate.net This N-functionalization can significantly impact the biological activity and physical properties of the resulting compounds.

Introduction of Complex Substructures

The versatile reactivity of this compound allows for the introduction of complex substructures, leading to the synthesis of highly functionalized and structurally diverse molecules. This is often achieved through a combination of the derivatization strategies discussed above. For example, sequential cross-coupling reactions can be used to introduce different aryl or heteroaryl groups at the 5- and 6-positions. rsc.orgacs.org The hydroxyl group can then be further modified to introduce additional complexity.

This multi-step functionalization approach is a powerful strategy for building complex molecular architectures from a relatively simple starting material. dur.ac.uk The resulting compounds, with their diverse and intricate substitution patterns, are valuable for screening in drug discovery programs and for the development of new materials with tailored properties. google.com

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are significant in medicinal chemistry and as intermediates in the synthesis of heterocyclic compounds. thepharmajournal.comderpharmachemica.com The synthesis of hydrazone derivatives from this compound is not a direct conversion. It necessitates a preliminary functionalization step to introduce a carbonyl group, which can then undergo condensation with a hydrazine (B178648).

A common and effective method for this is a two-step synthetic pathway. The first step involves the introduction of a formyl group (-CHO) onto the pyridone ring, followed by a classical condensation reaction.

Step 1: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgambeed.com The 2-pyridone tautomer of this compound is sufficiently electron-rich to undergo this reaction. The process typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction introduces a formyl group, most likely at the electron-rich C-3 position of the pyridine ring, to yield 5,6-Dibromo-3-formylpyridin-2-ol .

Step 2: Condensation with Hydrazine Derivatives

The resulting aldehyde, 5,6-Dibromo-3-formylpyridin-2-ol, can then readily undergo a condensation reaction with various hydrazine derivatives. researchgate.netrsc.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the stable C=N bond of the hydrazone. thepharmajournal.comrsc.org By using different substituted hydrazines (e.g., hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine), a diverse library of hydrazone derivatives of this compound can be synthesized.

Table 1: Synthetic Pathway to Hydrazone Derivatives of this compound

| Step | Reactant(s) | Reagents/Conditions | Product | Purpose |

| 1 | This compound | 1. POCl₃, DMF2. Aqueous workup | 5,6-Dibromo-3-formylpyridin-2-ol | Introduction of a carbonyl group (formylation) |

| 2 | 5,6-Dibromo-3-formylpyridin-2-ol + Hydrazine Derivative (e.g., Phenylhydrazine) | Acid catalyst (e.g., acetic acid), Reflux | (E)-N'-((5,6-dibromo-2-hydroxypyridin-3-yl)methylene)benzohydrazide | Formation of the hydrazone linkage |

Incorporation into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all reactants. nih.govorganic-chemistry.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules. This compound, particularly after functionalization, can serve as a key building block in several MCRs.

The aldehyde intermediate, 5,6-Dibromo-3-formylpyridin-2-ol , synthesized as described in section 8.3.1, is a prime candidate for participation in some of the most well-known MCRs.

Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.comwikipedia.org The 3-formyl derivative of this compound can serve as the aldehyde component, allowing for the creation of complex, peptide-like structures tethered to the dibromopyridone scaffold. nih.gov

Passerini Reaction : As one of the first isocyanide-based MCRs, the Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov Here again, 5,6-Dibromo-3-formylpyridin-2-ol can be employed as the aldehyde input, enabling the synthesis of functionalized amides.

Biginelli Reaction : The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological applications. organic-chemistry.orgnih.govarkat-usa.org By using 5,6-Dibromo-3-formylpyridin-2-ol as the aldehyde, novel DHPMs bearing the dibromopyridone moiety can be accessed in a straightforward manner.

The ability to use a functionalized derivative of this compound in these MCRs highlights its utility as a versatile scaffold for combinatorial chemistry and the discovery of new bioactive molecules.

Table 2: Potential Incorporation of this compound Derivatives in Multicomponent Reactions

| Multicomponent Reaction | Role of Pyridine Derivative | Required Pyridine Derivative | Other Components | Resulting Product Class |

| Ugi Reaction | Aldehyde | 5,6-Dibromo-3-formylpyridin-2-ol | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde | 5,6-Dibromo-3-formylpyridin-2-ol | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Biginelli Reaction | Aldehyde | 5,6-Dibromo-3-formylpyridin-2-ol | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

Emerging Research Directions and Future Outlook

Integration with Green Chemistry Principles

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. The application of these principles to the synthesis and use of 5,6-Dibromopyridin-2-ol is a key area of emerging research.

Environmentally Benign Synthetic Routes

Traditional methods for synthesizing halogenated pyridines often involve harsh reagents and produce significant waste. Researchers are actively exploring more environmentally friendly synthetic routes to this compound and related compounds. These efforts are focused on improving reaction efficiency, minimizing waste, and using less hazardous materials.

One promising approach involves the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step, thereby reducing waste and energy consumption. nanoscalereports.com For instance, one-pot synthesis methods for poly-substituted pyridine (B92270) derivatives using nano copper ferrite (B1171679) as a catalyst have been reported to be efficient and environmentally benign. nanoscalereports.com This method offers advantages such as high yields, shorter reaction times, and the ability to recover and reuse the catalyst. nanoscalereports.com

Another green approach is the development of catalyst-free synthetic methods. For example, a catalyst-free synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has been demonstrated as an environmentally friendly technique. rsc.org Such methods avoid the use of potentially toxic and expensive metal catalysts.

The table below summarizes some of the environmentally benign synthetic strategies being explored for pyridine derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multi-Component Reactions (MCRs) | Multiple reactions in a single pot. | Reduced waste, higher atom economy, and simplified purification. nanoscalereports.com |

| Nano-catalysis | Use of nano-sized catalysts. | High catalytic activity, easy recovery, and reusability. nanoscalereports.com |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst. | Avoids catalyst toxicity and cost, and simplifies product purification. rsc.org |

| Use of Greener Solvents | Employing water or other benign solvents. | Reduced environmental impact and improved safety. researchgate.net |

Sustainable Catalytic Applications

The unique electronic and structural properties of this compound make it a candidate for use in sustainable catalysis. Pyridine-based ligands are widely used in transition metal catalysis, and the functional groups on this compound could be tailored to create highly selective and efficient catalysts. researchgate.net

The presence of bromine atoms allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of pyridine-based ligands. nih.gov These ligands can be used to create catalysts for various organic transformations, including carbon-carbon bond formation and oxidation reactions. nih.govacs.org For example, pyridine-based o-aminophenolate zinc complexes have been shown to be effective catalysts for the conversion of CO2 into cyclic carbonates, a process relevant to green chemistry. rsc.org

Furthermore, the development of catalysts that can operate in water or other green solvents is a key goal of sustainable chemistry. nih.gov Pyridine-based catalysts have been successfully used in aqueous media for various reactions, including the water-gas shift reaction and the reduction of nitroarenes. researchgate.net The potential for creating water-soluble catalysts from this compound is an exciting area for future research.

Novel Applications in Advanced Functional Materials

The development of advanced functional materials with tailored properties is a major driver of innovation in materials science. The unique structure of this compound makes it a promising building block for the creation of such materials.

Optoelectronic Materials and Sensors

Pyridin-2-ol and its derivatives have shown potential in the development of optoelectronic materials due to their interesting photophysical properties. The introduction of bromine atoms and a hydroxyl group in this compound can significantly influence its electronic structure and, consequently, its absorption and emission properties.

Functionalized pyridine derivatives are being investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs) and sensors. rsc.orgrsc.org For instance, pyridine-functionalized chromophores have been used to create luminescent microspheres and microcrystals with potential applications in chiral photonics. rsc.org The ability to tune the electronic properties of pyridine derivatives through substitution makes them attractive for creating materials with specific optical characteristics. nih.gov

The development of porous materials functionalized with pyridine groups has also shown promise for applications in sensing. sioc-journal.cn These materials can exhibit pH-responsive luminescence, making them suitable for use as fluorescent probes in rapid test systems. sioc-journal.cn The functional groups on this compound could be exploited to create similar sensor materials with high sensitivity and selectivity.

| Material Type | Potential Application | Key Properties of Pyridine Derivatives |

| Luminescent Materials | OLEDs, chiral photonics | Tunable emission properties, high quantum yields. rsc.orgrsc.org |

| Fluorescent Sensors | pH sensing, ion detection | pH-responsive luminescence, selective binding to analytes. sioc-journal.cn |

| Conjugated Polymers | Organic electronics | Tunable band gaps, good charge transport properties. researchgate.netacs.org |

Smart Materials with Tunable Properties

Smart materials, also known as stimuli-responsive materials, can change their properties in response to external stimuli such as pH, temperature, or light. rsc.org The pyridine moiety is a well-known pH-responsive functional group, as the nitrogen atom can be protonated or deprotonated, leading to changes in the material's properties. researchgate.net

Polymers containing pyridine units have been developed as stimuli-responsive materials for a variety of applications, including drug delivery and coatings. csic.esnih.gov The incorporation of this compound into polymer structures could lead to the development of new smart materials with enhanced responsiveness. The bromine atoms could serve as handles for further functionalization, allowing for the introduction of other stimuli-responsive groups.

For example, block copolymers containing pyridine moieties can form micelles that respond to changes in pH, making them suitable for controlled drug release. csic.es The ability to tune the properties of these materials by modifying the pyridine ring makes them highly versatile.

Advanced Computational Modeling for Complex Systems

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. researchgate.net For a molecule as complex as this compound, computational modeling can provide valuable insights that are difficult to obtain through experimental methods alone.

DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. tandfonline.comjocpr.com This information is crucial for understanding its reactivity and for designing new materials with specific properties. For example, DFT studies can help to elucidate the mechanism of reactions involving this compound, such as its participation in catalytic cycles or its role in the formation of functional materials. researchgate.net

Computational modeling can also be used to study the interactions of this compound with other molecules, such as substrates in a catalytic reaction or analytes in a sensor. researchgate.net This can help to guide the design of more efficient catalysts and more sensitive sensors. The ability to model complex systems at the molecular level is a powerful tool for accelerating the discovery and development of new technologies based on this compound.

The table below highlights the utility of computational modeling in studying this compound.

| Computational Method | Information Gained | Application |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reaction energies. tandfonline.comjocpr.comiucr.org | Predicting reactivity, designing new materials, understanding reaction mechanisms. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra. tandfonline.com | Understanding photophysical properties for optoelectronic applications. |

| Molecular Dynamics (MD) | Conformational changes, interactions with solvent and other molecules. | Simulating behavior in complex environments, such as in biological systems or materials. |

Machine Learning and AI in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the process of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets of chemical information to predict the properties and activities of new compounds, significantly accelerating the design-build-test-learn cycle.

For pyridin-2-ol derivatives, including this compound, ML models are being developed to predict various characteristics. A key application is in Quantitative Structure-Activity Relationship (QSAR) analysis, where algorithms learn the relationship between a molecule's structure and its biological activity. researchgate.net For instance, ML algorithms like support vector machines (SVM) and random forests have been used to create predictive models for the inhibitory activity of pyrimidine (B1678525) derivatives, a class of compounds related to pyridinols, against steel corrosion. researchgate.net These models use molecular descriptors—numerical representations of a molecule's properties—to forecast the efficacy of new, untested compounds. researchgate.net

Predict Biological Activity: Screen virtual libraries of related compounds to identify candidates with high potential for a specific therapeutic target.

Optimize Properties: Suggest modifications to the this compound structure to enhance desired properties, such as binding affinity or solubility, while minimizing others.

Propose Synthetic Routes: AI tools are also being developed to assist chemists by proposing efficient synthetic pathways for novel molecules.

The general workflow for applying ML in this context involves several key steps: data collection, generation of mathematical descriptors for the molecules, training a model on this data, and subsequent validation of the model's predictive power. nih.gov The development of automated, high-throughput quantum chemistry tools further enhances this process by rapidly generating accurate descriptors for ML models. escholarship.org

Multiscale Modeling of Supramolecular Assemblies

The behavior of individual molecules can be significantly different from their collective behavior in larger assemblies. Supramolecular assemblies, where molecules are held together by non-covalent interactions, are crucial in many biological and material systems. Multiscale modeling is a computational strategy that bridges different levels of detail, from the quantum mechanical behavior of electrons to the macroscopic properties of materials, to understand these complex systems. nih.govresearchgate.net

For a compound like this compound, which possesses hydrogen bonding capabilities through its hydroxyl group and potential for halogen bonding via its bromine atoms, the tendency to form supramolecular structures is high. Multiscale modeling can provide insights into:

Self-Assembly Processes: Simulating how individual molecules of this compound might aggregate in different solvents or on surfaces. The coordination of pyridinol groups can influence the surface charge and promote the assembly of complex structures. acs.org

Morphology of Aggregates: Predicting the shape and structure of the resulting assemblies, such as whether they will form linear chains, sheets, or more complex three-dimensional networks. researchgate.net

Material Properties: Connecting the molecular-level interactions to the bulk properties of the material, such as its electronic or mechanical characteristics. researchgate.net

This approach often involves a combination of methods. nih.gov For example, quantum mechanics (QM) can be used to accurately describe the interactions between a few molecules, while molecular dynamics (MD) can simulate the movement of thousands of molecules over time. Coarse-graining techniques can then be used to model even larger systems by grouping atoms into larger "beads," sacrificing some detail for computational efficiency. nih.govresearchgate.net Such multiscale approaches have been successfully used to model the self-assembly of nanoparticles in polymers and the formation of micelles by copolymers in solution. nih.govresearchgate.net The insights gained from these simulations are critical for designing new functional materials where the supramolecular architecture dictates the material's properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,6-Dibromopyridin-2-OL with high purity and yield?

- Methodological Answer : Bromination of pyridine derivatives typically requires controlled stoichiometry and temperature. For this compound, use a stepwise bromination protocol with pyridin-2-ol as the starting material. Employ N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to avoid over-bromination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Key Parameters :

- Molar ratio of pyridin-2-ol to brominating agent (1:2.1 recommended).

- Reaction time: 12–18 hours under inert atmosphere.

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min.

- NMR : Confirm substitution pattern via -NMR (DMSO-d6): δ 8.2 (d, H-3), δ 7.9 (d, H-4).

- Mass Spectrometry : ESI-MS m/z 270.8 [M-H].

Cross-validate with NIST spectral libraries for pyridine derivatives .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Wear nitrile gloves, lab coat, and safety goggles.

- Use a fume hood for weighing and reactions due to potential bromine vapor release.

- Store in airtight containers at 2–8°C, away from reducing agents.

- Dispose of waste via halogenated organic waste streams .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from solvent effects or impurities.

- Multi-Technique Triangulation : Compare -NMR, X-ray crystallography (if single crystals are obtainable), and computational simulations (DFT for predicted chemical shifts).

- Recrystallization : Purify using ethanol/water (1:1) to remove trace solvents like DMF or DMSO, which may cause peak splitting .

Q. What mechanistic insights explain the regioselectivity of bromination in pyridin-2-ol derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density. Pyridin-2-ol’s hydroxyl group directs bromination to C-5 and C-6 via resonance stabilization.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation.

- Reference: Mechanistic studies on analogous brominated pyridines suggest a radical pathway dominates under anhydrous conditions .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Use software like Schrödinger Suite to calculate HOMO/LUMO energies. Lower LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack.

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh)) to optimize Suzuki-Miyaura coupling conditions.

- Validate predictions with experimental trials using aryl boronic acids .

Q. What strategies mitigate decomposition of this compound under basic conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH < 8.0 to prevent dehydrohalogenation.

- Additive Screening : Include radical scavengers (e.g., BHT) or stabilizing ligands (e.g., 2,2'-bipyridyl).

- Low-Temperature Reactions : Conduct couplings at -20°C in THF to suppress side reactions.

- Reference: Stability studies on halogenated pyridines highlight degradation pathways via β-elimination .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (0.96–0.98) to DFT-calculated IR frequencies to align with experimental data.

- Solvent Correction : Use the SMD solvation model to account for DMSO or water interactions.

- Isotopic Peaks : Verify if isotopic splitting (e.g., in mass spectra) is misinterpreted as impurities .

Q. What statistical methods are appropriate for analyzing reaction yield optimization data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.